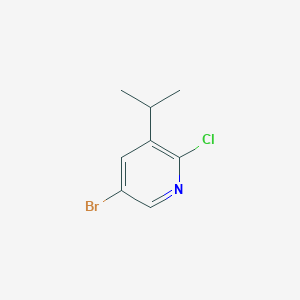

5-Bromo-2-chloro-3-(propan-2-yl)pyridine

CAS No.: 1256804-33-7

Cat. No.: VC4076415

Molecular Formula: C8H9BrClN

Molecular Weight: 234.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256804-33-7 |

|---|---|

| Molecular Formula | C8H9BrClN |

| Molecular Weight | 234.52 |

| IUPAC Name | 5-bromo-2-chloro-3-propan-2-ylpyridine |

| Standard InChI | InChI=1S/C8H9BrClN/c1-5(2)7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 |

| Standard InChI Key | GEPJGFHQLMFVAF-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(N=CC(=C1)Br)Cl |

| Canonical SMILES | CC(C)C1=C(N=CC(=C1)Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₈H₉BrClN, with a molecular weight of 234.52 g/mol . Its IUPAC name, 5-bromo-2-chloro-3-(propan-2-yl)pyridine, reflects the substitution pattern: bromine at position 5, chlorine at position 2, and an isopropyl group at position 3 on the pyridine ring. The SMILES notation CC(C)C1=C(N=CC(=C1)Br)Cl and InChIKey GEPJGFHQLMFVAF-UHFFFAOYSA-N provide unambiguous structural identification .

Table 1: Key Structural Descriptors

The isopropyl group introduces steric bulk, influencing reactivity at adjacent positions, while the electron-withdrawing halogens (Br, Cl) modulate the pyridine ring’s electronic properties .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are absent in available literature, analogous halopyridines exhibit distinct spectral patterns. For example:

-

¹H NMR: Pyridine protons typically resonate at δ 7.5–9.0 ppm, with splitting patterns revealing substitution .

-

¹³C NMR: Carbons adjacent to halogens show deshielding (e.g., C-Br ~110 ppm, C-Cl ~140 ppm) .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is synthesized via halogenation and cross-coupling strategies. A landmark study by Thompson et al. (2007) detailed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under palladium catalysis, demonstrating bromide substitution selectivity . While this work focused on a fluoro analogue, the principles apply to isopropyl-substituted derivatives:

Key Reaction Conditions:

-

Catalytic Amination: Pd₂dba₃/Xantphos with Cs₂CO₃ at 100°C yields exclusive bromide substitution .

-

Neat Conditions: Thermal treatment without catalyst favors chloride displacement .

Table 2: Comparison of Synthetic Methods

| Condition | Selectivity | Yield (%) | Reference |

|---|---|---|---|

| Pd₂dba₃/Xantphos | C-Br substitution | 85 | |

| Neat (180°C) | C-Cl substitution | 72 | |

| SNAr (DMF, 60°C) | C-F substitution | 68 |

Patent-Based Approaches

A European patent (EP0225172A1) outlines halogenation of 2-hydroxynicotinic acids using hypohalous acids or alkali-metal hypohalites . Though developed for 5-chloro/bromo-2-hydroxynicotinic acids, this method could be adapted to synthesize the target compound via decarboxylation and functional group interconversion .

Reactivity and Applications

Pharmaceutical Intermediate

The compound’s halogen substituents enable diverse cross-coupling reactions (Suzuki, Buchwald-Hartwig), making it valuable for constructing:

-

Kinase Inhibitors: Bromide serves as a handle for introducing aryl/heteroaryl groups .

-

Antimicrobial Agents: Thiazole hybrids (e.g., BenchChem’s B3002458) leverage pyridine-thiazole pharmacophores.

Material Science Applications

Halopyridines are precursors for:

-

Ligands in Catalysis: Isopropyl groups enhance steric effects in Pd/Xantphos-like catalysts .

-

Liquid Crystals: Halogenated pyridines improve thermal stability in display technologies .

| Parameter | Guidance | Source |

|---|---|---|

| GHS Classification | Warning (H315, H319, H335) | |

| Storage | 2–8°C in inert atmosphere | |

| Disposal | Incineration with scrubbers |

Future Directions

Research gaps include:

-

Catalytic Asymmetric Functionalization: Developing enantioselective C-H activation protocols.

-

In Vivo Pharmacokinetics: Assessing metabolic stability and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume